Home > Products > Screening Compounds P146525 > Flufenamic Acid-d4
Flufenamic Acid-d4 - 1185071-99-1

Flufenamic Acid-d4

Catalog Number: EVT-1441544
CAS Number: 1185071-99-1
Molecular Formula: C14H10F3NO2
Molecular Weight: 285.259
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flufenamic acid (C14H10F3NO2) is a synthetic organic compound classified as a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate group. [, , ] Flufenamic acid is commonly used in scientific research as a model compound for studying:

  • Polymorphism: Flufenamic acid exhibits a high degree of polymorphism, with nine known crystal structures. [, ] This makes it a valuable tool for investigating the impact of crystal structure on physicochemical properties and drug formulation.
  • Cocrystallization: Flufenamic acid readily forms cocrystals with various coformers, influencing its solubility, dissolution rate, and stability. [, , , ] This property is exploited for developing improved drug formulations.
  • Drug Delivery Systems: Flufenamic acid's poor aqueous solubility necessitates the development of novel drug delivery systems to enhance its bioavailability and therapeutic efficacy. [, , , , , , ]

Flufenamic Acid

Compound Description: Flufenamic acid (FFA) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative or fenamate class. [] It exhibits analgesic, anti-inflammatory, and antipyretic properties. [, , ] FFA is known to exist in multiple polymorphic forms, with at least nine crystal structures reported. [, , ] This polymorphic nature significantly influences its physicochemical properties, including solubility, dissolution rate, and bioavailability. [, , , , , ]

Leukotriene C4, D4, and E4

Compound Description: Leukotrienes are potent inflammatory mediators derived from arachidonic acid through the lipoxygenase pathway. [] Leukotriene C4 (LTC4), LTD4, and LTE4 are known to stimulate phosphatidylcholine (PC) secretion in type II cells isolated from adult rat lungs. []

Relevance: While not structurally similar to Flufenamic Acid-d4, these leukotrienes are relevant because the study investigating their effect on PC secretion also examined Flufenamic Acid. [] This suggests a potential research interest in understanding the interplay between inflammatory mediators like leukotrienes and the pharmacological actions of Flufenamic Acid, particularly concerning lung function.

Arachidonic Acid

Compound Description: Arachidonic acid (AA) is an omega-6 fatty acid and a precursor to various inflammatory mediators, including leukotrienes and prostaglandins. [] It plays a crucial role in cell signaling and inflammation.

Relevance: Similar to Leukotrienes, Arachidonic Acid is indirectly related to Flufenamic Acid-d4 through a study that investigated the effects of both AA and Flufenamic Acid on PC secretion in lung cells. [] This connection implies a broader research context exploring the potential of Flufenamic Acid in modulating inflammatory processes involving AA metabolites.

Nicotinamide

Compound Description: Nicotinamide, a form of vitamin B3, is a common ingredient in pharmaceuticals and dietary supplements. It plays a vital role in cellular energy metabolism. [, ]

Relevance: Nicotinamide forms a cocrystal with Flufenamic Acid (FFA), denoted as FFA-NIC. [, ] Cocrystals, by modifying the crystal lattice arrangement, can enhance the physicochemical properties of drugs. The FFA-NIC cocrystal exhibits improved solubility and dissolution rates compared to pure FFA, making it a promising approach for enhancing the bioavailability of FFA. [, ] This research highlights the potential of cocrystallization in optimizing the delivery and therapeutic efficacy of Flufenamic Acid and, by extension, its deuterated analog, Flufenamic Acid-d4.

Theophylline

Compound Description: Theophylline is a bronchodilator used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). []

Relevance: Similar to Nicotinamide, Theophylline also forms a cocrystal with Flufenamic Acid (FFA), designated as FFA-TP. [, ] This cocrystal exhibits superior solubility, dissolution rate, and stability compared to pure FFA and even surpasses the FFA-NIC cocrystal in terms of solubility and dissolution enhancement. [] The successful development of FFA-TP cocrystals with improved physicochemical properties presents a promising avenue for enhancing the delivery and effectiveness of Flufenamic Acid, potentially influencing future research directions for Flufenamic Acid-d4 formulations.

Overview

Flufenamic Acid-d4 is a deuterated analogue of Flufenamic Acid, a nonsteroidal anti-inflammatory drug widely used in the treatment of pain and inflammation. The compound is characterized by the incorporation of four deuterium atoms, which enhances its utility in various scientific applications, particularly in analytical chemistry and pharmacokinetics. Flufenamic Acid-d4 serves as a stable isotope-labeled compound, allowing researchers to track metabolic pathways and study the pharmacological effects of its parent compound without interference from naturally occurring isotopes.

Source

Flufenamic Acid-d4 is synthesized from Flufenamic Acid through methods that involve the incorporation of deuterium. It is available from various chemical suppliers and is often used as an internal standard in quantitative analyses, especially in gas chromatography and liquid chromatography coupled with mass spectrometry.

Classification

Flufenamic Acid-d4 falls under the category of nonsteroidal anti-inflammatory drugs (NSAIDs) and is classified as an aromatic carboxylic acid. Its chemical structure includes a trifluoromethyl group, which contributes to its biological activity.

Synthesis Analysis

Methods

The synthesis of Flufenamic Acid-d4 typically involves catalytic hydrogenation of Flufenamic Acid in the presence of deuterium gas. This process is facilitated by a palladium on carbon catalyst under high pressure and temperature conditions, ensuring effective hydrogen-deuterium exchange.

Technical Details

  1. Catalyst: Palladium on carbon.
  2. Conditions: High pressure (typically around 1-10 atm) and elevated temperatures (approximately 100-200°C).
  3. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve the desired isotopic purity.
Molecular Structure Analysis

Structure

The molecular formula for Flufenamic Acid-d4 is C14H6D4F3NO2C_{14}H_{6}D_{4}F_{3}NO_{2}, with a molecular weight of approximately 285.25 g/mol. The structure features:

  • A trifluoromethyl group attached to a phenyl ring.
  • An aniline moiety linked to a benzoic acid structure.

Data

  • IUPAC Name: 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid.
  • Canonical SMILES: C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F.
  • InChI Key: LPEPZBJOKDYZAD-ZEJCXXMWSA-N.
Chemical Reactions Analysis

Reactions

Flufenamic Acid-d4 can undergo various chemical reactions similar to its non-deuterated counterpart:

  • Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Reduction can yield amines or other reduced products.
  • Substitution: Electrophilic aromatic substitution can occur due to the presence of the aromatic ring.

Technical Details

  1. Common Reagents:
    • Oxidation: Potassium permanganate, chromium trioxide.
    • Reduction: Lithium aluminum hydride, sodium borohydride.
    • Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Mechanism of Action

Process

Flufenamic Acid-d4 primarily acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins from arachidonic acid. This inhibition leads to decreased production of inflammatory mediators.

Data

  • Targets: Prostaglandin G/H synthase 1 and 2, aldo-keto reductase family 1 member C3, androgen receptor, peroxisome proliferator-activated receptors alpha and gamma.
  • Pharmacokinetics: The compound is extensively protein-bound and metabolized mainly through hydroxylation and glucuronidation. It has a half-life of approximately three hours and is excreted via urine (50%) and feces (36%).
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pale-yellow solid.
  • Melting Point: Approximately 125°C.
  • Boiling Point: 373.9±42.0°C at 760 mmHg.
  • Density: 1.4±0.1 g/cm³.

Chemical Properties

Flufenamic Acid-d4 exhibits properties typical of carboxylic acids and aromatic compounds, including solubility in organic solvents and reactivity towards electrophiles due to its electron-rich aromatic system.

Applications

Flufenamic Acid-d4 finds utility in various scientific fields:

  • Analytical Chemistry: Used as an internal standard for quantifying Flufenamic Acid in biological samples via gas chromatography or liquid chromatography coupled with mass spectrometry.
  • Pharmacokinetic Studies: Facilitates the investigation of metabolic pathways and pharmacodynamics without interference from naturally occurring isotopes.
  • Research Applications: Employed in studies related to inflammation, pain management, and cellular responses due to its action on cyclooxygenase enzymes.
Chemical Identity and Structural Characterization of Flufenamic Acid-d4

Nomenclature and IUPAC Classification

Flufenamic Acid-d4 (FFA-d4) is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) flufenamic acid. Its systematic IUPAC name is 2-((3-(trifluoromethyl)phenyl)amino)benzoic-3,4,5,6-d4 acid, reflecting the specific deuteration at the four ortho positions of the anthranilic acid ring [1] [3]. The compound carries the CAS Registry Number 1185071-99-1, distinguishing it from the non-deuterated parent compound (CAS 530-78-9). Other identifiers include:

Table 1: Standard Chemical Identifiers

Identifier TypeValue
Molecular FormulaC₁₄H₆D₄F₃NO₂
Molecular Weight285.25 g/mol
SynonymsFFA-d4; Flufenamic Acid d4; Fluphenamic Acid-d4

The molecular formula confirms the replacement of four hydrogen atoms with deuterium (²H or D), resulting in a mass increase of 4 atomic mass units compared to the non-deuterated form (281.23 g/mol) [2] [3]. This isotopic labeling follows IUPAC conventions for specifying positions of deuterium substitution in organic molecules.

Molecular Structure and Isotopic Labeling

The core structure of FFA-d4 retains the characteristic features of fenamates: a biphenyl system comprising anthranilic acid and 3-(trifluoromethyl)aniline moieties. Deuterium atoms are specifically incorporated at the C3, C4, C5, and C6 positions of the benzoic acid ring, yielding a tetradeuterated anthranilic acid subunit [3]. This strategic labeling is evidenced by the SMILES notation:OC(C(C([2H])=C([2H])C([2H])=C1[2H])=C1NC2=CC(C(F)(F)F)=CC=C2)=O [1] [3]

The isotopic substitution induces measurable changes in molecular vibrations and magnetic resonance properties:

  • FTIR Spectroscopy: Deuteration shifts C-H stretching modes (2850–2920 cm⁻¹) to lower frequencies (C-D stretches appear at 2193 cm⁻¹ and 2089 cm⁻¹), enabling distinct detection in biological matrices [4].
  • NMR Spectroscopy: The deuterated ring protons disappear in ¹H-NMR spectra, while ²H-NMR reveals quadrupolar splitting patterns indicative of the symmetric substitution [5].

Table 2: Key Spectral Signatures of FFA-d4 vs. Non-Deuterated FFA

TechniqueNon-Deuterated FFAFFA-d4Analytical Utility
ATR-FTIRCH₂ asym/sym stretch: 2920/2850 cm⁻¹CD₂ bands: 2193/2089 cm⁻¹Penetration tracking in tissues
¹H-NMR (DMSO-d6)Aromatic H: 6.7–8.2 ppmAbsence of benzoic ring HQuantification without interference
Mass Spectrometry[M]⁺ m/z 281.23[M]⁺ m/z 285.25LC-MS/MS internal standard

The spatial orientation of the trifluoromethyl group relative to the carboxyl group remains unaltered, preserving the conformational polymorphism inherent to flufenamic acid [5] [6]. However, deuterium introduces subtle steric and electronic effects impacting crystalline packing, as confirmed by X-ray diffraction studies of similar deuterated NSAIDs [3].

Comparative Analysis with Non-Deuterated Flufenamic Acid

The deuterated and non-deuterated forms share core pharmacological targets—including cyclooxygenase (COX) inhibition (IC₅₀ = 3 µM COX-1; 9.3 µM COX-2) and ion channel modulation—due to identical pharmacophore arrangement [1] [2]. However, isotopic substitution induces differences in three key areas:

  • Solubility and Crystallization:FFA-d4 exhibits reduced aqueous solubility compared to non-deuterated FFA, attributable to increased molecular mass and altered hydrogen-bonding capacity. In organic solvents like DMSO, both forms show similar solubility profiles (~50 mg/mL), but FFA-d4 crystallizes preferentially as Form I polymorph during supercritical CO₂ processing, whereas non-deuterated FFA exhibits eight known polymorphic forms [5] [6]. This behavior is linked to deuterium’s impact on molecular conformation in solution: 2D-NOESY studies reveal that FFA-d4 adopts a planar conformation in SC-CO₂/DMSO mixtures (45°C, 9 MPa), contrasting with the twisted conformer of non-deuterated FFA under identical conditions [5].

  • Analytical Detection:The 4 Da mass difference enables unambiguous discrimination via mass spectrometry. In LC-MS/MS, FFA-d4 serves as an internal standard for quantifying non-deuterated FFA, eliminating matrix effects [2] [3]. Additionally, separated C-D vibrational bands in FTIR allow simultaneous tracking of drug and vehicle components in penetration studies [4].

  • Polymorphic Stability:Non-deuterated FFA’s eight polymorphs arise from rotational flexibility around the aryl-amine bond. Deuterium’s lower zero-point energy stabilizes the hydrogen-bonded dimeric form in FFA-d4, reducing polymorphic diversity. This is corroborated by differential scanning calorimetry (DSC), where FFA-d4 shows a single melting endotherm at 124–125°C, versus multiple transitions in non-deuterated samples [5] [6].

Table 3: Functional Differences Between FFA-d4 and Non-Deuterated FFA

PropertyNon-Deuterated FFAFFA-d4Technical Implication
Molecular Weight281.23 g/mol285.25 g/molMS quantification
Aqueous Solubility0.01 mg/mL<0.005 mg/mLAltered formulation kinetics
Polymorphic Forms8 known formsPrimarily Form IControlled crystallization
FTIR TrackingOverlaps with skin lipidsDistinct CD₂ bandsPenetration mechanism studies
Conformation in SC-CO₂Twisted biphenylPlanar biphenylPolymorph prediction in micronization

Properties

CAS Number

1185071-99-1

Product Name

Flufenamic Acid-d4

IUPAC Name

2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid

Molecular Formula

C14H10F3NO2

Molecular Weight

285.259

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D

InChI Key

LPEPZBJOKDYZAD-ZEJCXXMWSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F

Synonyms

2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4; 2-[3-(Trifluoromethyl)anilino]benzoic Acid-d4; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid-d4; Fullsafe-d4; INF 1837-d4; Meralen-d4; Sastridex-d4; Surika-d4; Tecramine-d4;_x000B_

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.